molecular formula C10H10N4 B145190 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole CAS No. 130838-44-7

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole

Cat. No.: B145190
CAS No.: 130838-44-7
M. Wt: 186.21 g/mol
InChI Key: YLPOZTDEWJDCTR-UHFFFAOYSA-N
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Description

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole is a heterocyclic compound that features both imidazole and benzimidazole rings These structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole and imidazole derivatives, which can have enhanced biological activity or different chemical properties .

Scientific Research Applications

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an antagonist. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

    Benzimidazole: Shares the benzimidazole ring but lacks the imidazole ring.

    Imidazole: Contains only the imidazole ring without the benzimidazole structure.

    2-Methylbenzimidazole: A methyl-substituted derivative of benzimidazole.

Uniqueness: 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for pharmaceutical applications .

Properties

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-4-9-8(3-1)13-7-14(9)10-11-5-6-12-10/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOZTDEWJDCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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